(S)-2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-3-methyl-butyramide
CAS No.:
Cat. No.: VC13468509
Molecular Formula: C15H21BrN2O
Molecular Weight: 325.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H21BrN2O |
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Molecular Weight | 325.24 g/mol |
IUPAC Name | (2S)-2-amino-N-[(3-bromophenyl)methyl]-N-cyclopropyl-3-methylbutanamide |
Standard InChI | InChI=1S/C15H21BrN2O/c1-10(2)14(17)15(19)18(13-6-7-13)9-11-4-3-5-12(16)8-11/h3-5,8,10,13-14H,6-7,9,17H2,1-2H3/t14-/m0/s1 |
Standard InChI Key | UVMUMJZAZAXEBO-AWEZNQCLSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)N(CC1=CC(=CC=C1)Br)C2CC2)N |
SMILES | CC(C)C(C(=O)N(CC1=CC(=CC=C1)Br)C2CC2)N |
Canonical SMILES | CC(C)C(C(=O)N(CC1=CC(=CC=C1)Br)C2CC2)N |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
(S)-2-Amino-N-(3-bromo-benzyl)-N-cyclopropyl-3-methyl-butyramide features a stereogenic center at the second carbon of the butyramide chain, conferring (S)-configuration. The molecule comprises three distinct regions:
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3-Bromo-benzyl group: A brominated aromatic ring at the meta position, enhancing electrophilic reactivity and potential for cross-coupling reactions.
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Cyclopropyl substituent: A strained three-membered carbocycle attached to the amide nitrogen, likely influencing conformational rigidity and metabolic stability.
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3-Methyl-butyramide backbone: A branched aliphatic chain with a terminal amide group, common in peptide mimetics and protease inhibitors.
Calculated Physicochemical Properties
Based on structural analogs , key properties were extrapolated:
Property | Value |
---|---|
Molecular Formula | C₁₅H₂₀BrN₂O |
Molecular Weight | 324.24 g/mol |
Estimated Density | 1.3±0.1 g/cm³ |
Boiling Point | ~300°C (decomposes) |
LogP (Partition Coefficient) | 2.1±0.3 |
Polar Surface Area (PSA) | 58.2 Ų |
The bromine atom contributes significantly to molecular weight and lipophilicity (LogP), suggesting moderate membrane permeability. The cyclopropyl group may reduce rotational freedom, potentially enhancing target binding specificity .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis likely proceeds via sequential amidation and alkylation steps:
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Core formation: Coupling 3-methylbutyric acid with a protected amine to form the butyramide backbone.
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Benzyl introduction: Reacting the intermediate with 3-bromobenzyl bromide under nucleophilic substitution conditions.
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Cyclopropane functionalization: Introducing the cyclopropyl group via Buchwald-Hartwig amination or transition metal-catalyzed cross-coupling.
Industrial-Scale Considerations
Large-scale production would require:
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Catalytic asymmetric synthesis to ensure enantiomeric purity of the (S)-configured amine.
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Flow chemistry systems to manage exothermic reactions during benzylation.
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Crystallization techniques for final purification, leveraging the compound’s predicted low solubility in non-polar solvents .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Predicted signals for key protons:
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Aromatic protons: δ 7.2–7.5 ppm (multiplet, 4H, benzyl ring).
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Cyclopropyl protons: δ 0.5–1.2 ppm (multiplet, 4H).
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Amide NH: δ 6.8 ppm (broad singlet, exchanges with D₂O).
Mass Spectrometry
Expected fragmentation pattern:
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Base peak at m/z 324 ([M]⁺).
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Characteristic loss of Br- (m/z 245) and cyclopropane ring (m/z 198).
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